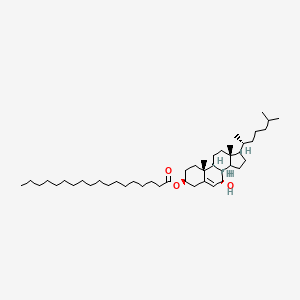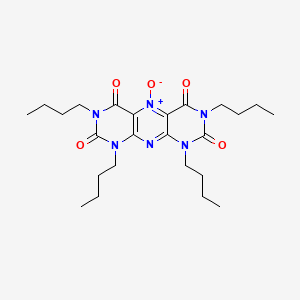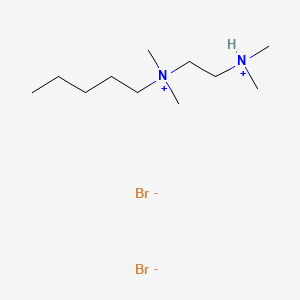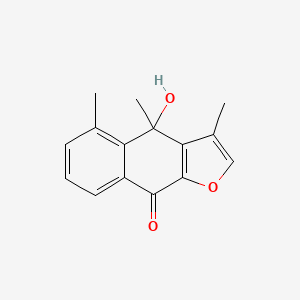![molecular formula C16H13ClFN3O3 B1229484 6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)
6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester is a pyrazolopyrimidine.
Scientific Research Applications
Synthesis and Chemical Structure
Regioselective Synthesis : This compound is part of a class of chemicals that can be synthesized using regioselective methods. Drev et al. (2014) discuss the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the tunability of N-alkylation based on the carboxy function (Drev et al., 2014).
Structural Modifications and Supramolecular Aggregation : Nagarajaiah and Begum (2014) studied thiazolopyrimidines, a related class, and found that varying substituents resulted in significant differences in intermolecular interaction patterns. This highlights the impact of structural modifications on chemical properties (Nagarajaiah & Begum, 2014).
Hydrogen-bonded Chains and Molecular Structure : In a related study, Portilla et al. (2005) explored hydrogen-bonded chains in isostructural compounds, providing insights into the molecular structure and potential interactions of similar pyrazolo[1,5-a]pyrimidine derivatives (Portilla et al., 2005).
Potential Applications in Biomedical Research
Anticancer Properties : Jose (2017) synthesized quadracyclic regioisomers related to pyrazolo pyrimidines and found some of these compounds to have superior anti-proliferative activities compared to standard anticancer agents (Jose, 2017).
Anti-Inflammatory Activities : Tozkoparan et al. (1999) synthesized thiazolopyrimidine derivatives and evaluated their anti-inflammatory activities, indicating potential therapeutic applications for related compounds (Tozkoparan et al., 1999).
Properties
Molecular Formula |
C16H13ClFN3O3 |
|---|---|
Molecular Weight |
349.74 g/mol |
IUPAC Name |
methyl 6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H13ClFN3O3/c1-8-11(5-9-3-4-10(18)6-13(9)17)15(22)21-14(20-8)12(7-19-21)16(23)24-2/h3-4,6-7,19H,5H2,1-2H3 |
InChI Key |
MHMYSGCTYIOPLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C(=O)OC)CC3=C(C=C(C=C3)F)Cl |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C(=O)OC)CC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1229401.png)








![8H-pyrano[3,2-g]chromen-2-one](/img/structure/B1229420.png)




